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Compound of Interest

Compound Name: 2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

preparation of alkynes from alkenes, a fundamental transformation in organic synthesis. The

following methods are highlighted due to their reliability and broad applicability in research and

development settings, including drug discovery.

Method 1: Bromination-Dehydrobromination of
Alkenes
This classical and robust two-step method involves the initial bromination of an alkene to form a

vicinal dibromide, followed by a double dehydrobromination using a strong base to yield the

corresponding alkyne.[1][2][3][4][5] This approach is particularly useful for the synthesis of

internal alkynes from disubstituted alkenes.

Experimental Workflow

Alkene Vicinal Dibromide

Bromine (Br2) or
Pyridinium hydrobromide perbromide Alkyne

Strong Base (e.g., KOH)
Heat

Click to download full resolution via product page

Caption: Bromination-Dehydrobromination Workflow.
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Experimental Protocol: Synthesis of Diphenylacetylene
from trans-Stilbene
This protocol is adapted from established literature procedures.[1][3][5]

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

In a suitable flask, dissolve trans-stilbene (1.0 eq) in a minimal amount of a suitable solvent

such as glacial acetic acid or dichloromethane.[2][3]

With stirring, add a solution of bromine (1.1 eq) in the same solvent dropwise. Alternatively,

pyridinium hydrobromide perbromide (1.1 eq) can be used as a safer source of bromine.[3]

[4][5]

A white solid of meso-stilbene dibromide will precipitate. Continue stirring for a designated

period (e.g., 1 hour) to ensure complete reaction.[1]

Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold

dichloromethane or methanol) to remove excess bromine and impurities.[2][5]

Dry the product to obtain meso-stilbene dibromide.

Step 2: Dehydrobromination of meso-Stilbene Dibromide to Diphenylacetylene

In a round-bottom flask equipped with a reflux condenser, prepare a solution of a strong

base, such as potassium hydroxide (4.0 eq), in a high-boiling solvent like absolute ethanol or

ethylene glycol.[1][3]

Add the prepared meso-stilbene dibromide to the basic solution.

Heat the reaction mixture to reflux for an extended period (e.g., 24 hours) to effect the double

dehydrobromination.[1]

After cooling, pour the reaction mixture into cold water to precipitate the crude

diphenylacetylene.

Collect the solid product by vacuum filtration and wash with water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure diphenylacetylene.[3]

Quantitative Data
Starting
Material

Product Reagents
Reaction
Time

Yield (%) Reference

trans-Stilbene

meso-

Stilbene

Dibromide

Bromine in

Ether
1 hour 82-87 [1]

meso-

Stilbene

Dibromide

Diphenylacet

ylene

KOH in

Ethanol
24 hours 77-81 [1]

trans-Stilbene
Diphenylacet

ylene

Pyridinium

hydrobromide

perbromide,

then KOH in

Ethylene

Glycol

20 min

(reflux)
~100 (Step 1) [3]

Method 2: Oxidative Cleavage followed by Corey-
Fuchs Reaction
This multi-step sequence begins with the oxidative cleavage of an alkene to an aldehyde. The

resulting aldehyde is then converted to a terminal alkyne via the Corey-Fuchs reaction.[6][7]

This method is particularly valuable for synthesizing terminal alkynes from monosubstituted

alkenes.

Experimental Workflow
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Caption: Oxidative Cleavage & Corey-Fuchs Reaction.

Experimental Protocol
Step 1: Oxidative Cleavage of Styrene to Benzaldehyde

This protocol is based on general procedures for styrene oxidation.[8][9]

To a solution of styrene (1.0 eq) in a suitable solvent like acetonitrile, add the catalyst (e.g., a

Schiff base functionalized Ni(II) complex, 1 mol%).[8]

Add an oxidant, such as 30% hydrogen peroxide (5.0 eq), to the mixture.[8]

Heat the reaction at a specified temperature (e.g., 80°C) for a set time (e.g., 6 hours).[8]

After cooling, the reaction mixture is worked up, and the product, benzaldehyde, is isolated

and purified, typically by chromatography.

Step 2: Corey-Fuchs Reaction of Benzaldehyde to Phenylacetylene

This protocol is adapted from literature procedures for the Corey-Fuchs reaction.[10]

Formation of the Dibromoalkene:

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane at 0°C under an inert

atmosphere, add carbon tetrabromide (1.5 eq).

Stir the mixture for 15 minutes at 0°C.

Add a solution of benzaldehyde (1.0 eq) in dry dichloromethane.

Allow the reaction to warm to room temperature and stir overnight.

Isolate the 1,1-dibromo-2-phenylethene product by filtration and purification via silica gel

chromatography.

Conversion to the Terminal Alkyne:
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Dissolve the 1,1-dibromo-2-phenylethene (1.0 eq) in dry tetrahydrofuran and cool to -78°C

under an inert atmosphere.

Add n-butyllithium (1.9 eq, 2.5 M solution in hexanes) dropwise.

Stir the solution for 20 minutes at -78°C.

The reaction is then quenched, for example, by the addition of water, to yield

phenylacetylene.

Quantitative Data
Starting
Material

Product Reagents
Reaction
Time

Yield (%) Reference

Styrene
Benzaldehyd

e

Ni(II)

Complex,

H2O2

6 hours

88

(conversion),

70

(selectivity)

[8]

Benzaldehyd

e

1,1-Dibromo-

2-

phenylethene

CBr4, PPh3 Overnight 82 [10]

3-(2-

furyl)acrolein

Terminal

Alkyne

CBr4, PPh3,

then n-BuLi
- 86 (overall) [11]

Method 3: Oxidative Cleavage followed by Seyferth-
Gilbert Homologation
Similar to the Corey-Fuchs approach, this method utilizes an aldehyde intermediate generated

from an alkene via oxidative cleavage. The aldehyde is then converted to a terminal alkyne

using the Seyferth-Gilbert homologation, often employing the Bestmann-Ohira reagent for

milder reaction conditions.[12][13][14]
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Caption: Oxidative Cleavage & Seyferth-Gilbert Homologation.

Experimental Protocol: Synthesis of a Terminal Alkyne
from an Aldehyde
This protocol is based on a general procedure for the Seyferth-Gilbert homologation using the

Bestmann-Ohira reagent.[15]

In a flask under an inert atmosphere, cool a solution of a base, such as potassium ethoxide

(3.2 eq), in tetrahydrofuran to -78°C.

Add a solution of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

(3.6 eq) in tetrahydrofuran and stir for 25 minutes at -78°C.

Add a solution of the aldehyde (1.0 eq) in tetrahydrofuran via cannula transfer.

Stir the reaction mixture at -78°C for 1 hour.

Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with a suitable organic solvent (e.g., hexanes/ether).

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography to afford the terminal alkyne.
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Starting
Material

Product Reagents
Reaction
Time

Yield (%) Reference

Aldehyde
Terminal

Alkyne

Bestmann-

Ohira

Reagent,

KOEt

1 hour at

-78°C
84 [15]

Various

Aldehydes

Various

Terminal

Alkynes

Bestmann-

Ohira

Reagent,

K2CO3,

MeOH

5-17 hours
Good to

excellent
[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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